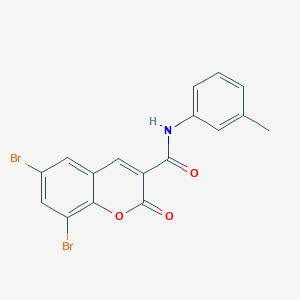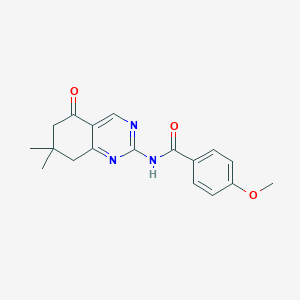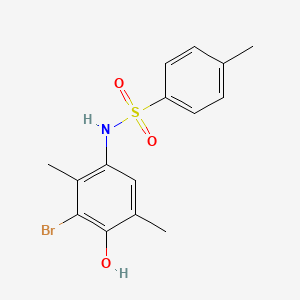![molecular formula C14H14ClNO3 B15097395 Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- CAS No. 1152519-19-1](/img/structure/B15097395.png)
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- is a chemical compound with the molecular formula C14H14ClNO3 It is known for its unique structure, which includes a quinoline ring substituted with a chlorine atom and an oxy group attached to a pentanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- typically involves the reaction of 5-chloro-8-quinolinol with pentanoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction mixture is heated to reflux, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. The industrial methods are designed to minimize waste and reduce production costs while maintaining high purity standards.
化学反応の分析
Types of Reactions
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline form.
Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles, leading to a variety of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, each with distinct functional groups depending on the specific reaction conditions and reagents used.
科学的研究の応用
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- involves its interaction with specific molecular targets and pathways. The quinoline ring is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a candidate for antimicrobial and anticancer therapies. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interfere with key biological processes is well-documented.
類似化合物との比較
Similar Compounds
Cloquintocet: [(5-Chloro-8-quinolinyl)oxy]acetic acid
5-Chloro-8-quinolinol: A precursor in the synthesis of various quinoline derivatives
Pentanoic acid, 5-chloro-: A related compound with a similar structure but different functional groups
Uniqueness
Pentanoic acid, 5-[(5-chloro-8-quinolinyl)oxy]- stands out due to its unique combination of a quinoline ring and a pentanoic acid chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
特性
CAS番号 |
1152519-19-1 |
|---|---|
分子式 |
C14H14ClNO3 |
分子量 |
279.72 g/mol |
IUPAC名 |
5-(5-chloroquinolin-8-yl)oxypentanoic acid |
InChI |
InChI=1S/C14H14ClNO3/c15-11-6-7-12(14-10(11)4-3-8-16-14)19-9-2-1-5-13(17)18/h3-4,6-8H,1-2,5,9H2,(H,17,18) |
InChIキー |
FNGOGRGQWUHBOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCCCCC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclopentane]](/img/structure/B15097312.png)
![1-(3-Oxatricyclo[3.2.1.0~2,4~]octan-6-yl)methanamine](/img/structure/B15097322.png)
![N'-[(2,4-dichlorophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B15097334.png)
![2-amino-N-benzyl-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097339.png)
![1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B15097349.png)

![2-bromo-N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B15097364.png)
![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15097370.png)

![N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15097377.png)
![5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15097400.png)
![2-amino-N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15097407.png)
![(4-Methoxyphenyl){[2-(trifluoromethyl)phenyl]sulfonyl}amine](/img/structure/B15097411.png)

